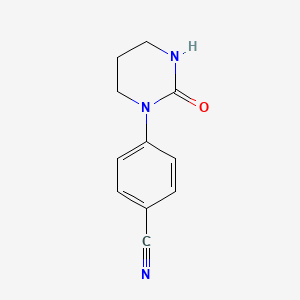

![molecular formula C17H15FN2O2 B2418968 (Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide CAS No. 1014554-59-6](/img/structure/B2418968.png)

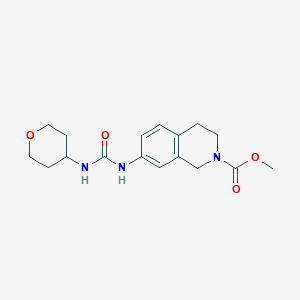

(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

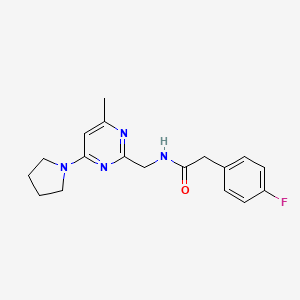

The compound is a furan derivative with a cyano group, a prop-2-enamide group, and a fluorophenyl group attached. Furan derivatives are known to have various biological activities and are found in many pharmaceuticals .

Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the furan ring, a five-membered aromatic ring. The fluorophenyl group is likely to add some degree of polarity to the molecule .Chemical Reactions Analysis

Furan derivatives can undergo various reactions. For example, they can react with arenes under the action of triflic acid or AlCl3 to afford the corresponding products of hydroarylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, furan derivatives are nonpolar aromatic compounds, but the presence of the fluorophenyl group would add some polarity .Aplicaciones Científicas De Investigación

Gold-Catalyzed Cyclization

A study by Liu et al. (2005) explores the gold-catalyzed cyclization of (Z)-enynols, providing an efficient route to stereodefined (Z)-5-ylidene-2,5-dihydrofurans and fully substituted furans under mild conditions. This process highlights the stereoselective nature of both oxyauration and proto-demetalation steps, which could be relevant to the synthesis or functionalization of compounds similar to "(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide" (Liu et al., 2005).

Enantioselective Ene-Reduction

Jimenez et al. (2019) report the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi, leading to the production of (R)-2-cyano-3-(furan-2-yl)propanamide with significant yields and enantiomeric excess. This research indicates the potential for biocatalytic applications in producing enantiomerically pure compounds (Jimenez et al., 2019).

PET Imaging Ligand Synthesis

Lee et al. (2022) developed a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), highlighting its potential in neuroinflammation imaging. This research could be relevant for understanding the applications of fluorinated furan compounds in diagnostic imaging (Lee et al., 2022).

Lithium Enolate Structures

Kolonko et al. (2009) provide insights into the structures of lithium enolates of various ketones, including 4-fluoroacetophenone, which could inform the understanding of reaction mechanisms involving compounds like "(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide" (Kolonko et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-11(2)20-17(21)12(10-19)9-13-7-8-16(22-13)14-5-3-4-6-15(14)18/h3-9,11H,1-2H3,(H,20,21)/b12-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXGXYYJVQBPRX-XFXZXTDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C(=C\C1=CC=C(O1)C2=CC=CC=C2F)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2418888.png)

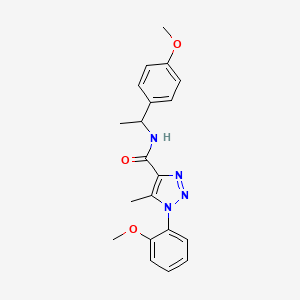

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418891.png)

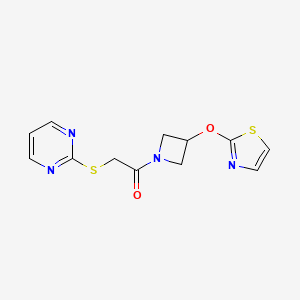

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2418892.png)

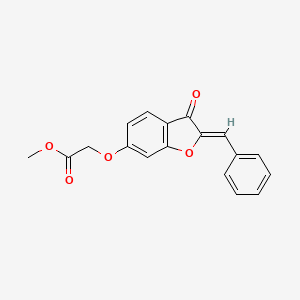

![N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2418894.png)

![2-[(1-Ethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2418897.png)